molecular formula C15H10ClNO3 B503483 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 38936-63-9

2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B503483
CAS No.: 38936-63-9
M. Wt: 287.7g/mol
InChI Key: GIRZROTWZXVXPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves an O-acylation reaction . Here are the details:

Chemical Reactions Analysis

The compound can undergo various types of reactions, including:

    Oxidation: Due to its ketone group, it can be oxidized under appropriate conditions.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., amines), and acid catalysts.

Scientific Research Applications

The compound has several scientific research applications:

  • In chemistry , it serves as a synthetic intermediate for more complex molecules.
  • In biology , it may have biological activity due to its structural features.
  • In medicine , it could be investigated for potential therapeutic effects.
  • In industry , it might be used as a building block for fine chemicals or pharmaceuticals.

Comparison with Similar Compounds

Unfortunately, specific similar compounds were not directly referenced in the search results. you may want to explore related coumarins or benzopyran derivatives to highlight its uniqueness.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZROTWZXVXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210289
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38936-63-9
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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